molecular formula C12H18N2O2 B008527 N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 108792-09-2

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B008527
CAS No.: 108792-09-2
M. Wt: 222.28 g/mol
InChI Key: HLSNWZDYAAXRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methoxybenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the reduction of N-(4-nitro-2-methoxyphenyl)-2,2-dimethylpropanamide using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the nitro group to an amino group, yielding the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylpropanamide moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)methanesulfonamide
  • N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a methoxy group allows for versatile chemical modifications, while the dimethylpropanamide moiety provides stability and lipophilicity.

Biological Activity

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound with notable biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is classified as an amide and is characterized by the presence of an amino group and a methoxy group. Its chemical structure allows for various interactions at the molecular level, making it a candidate for multiple biological applications, particularly in enzyme inhibition and protein interactions.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of diseases that involve enzyme dysregulation.
  • Protein Interactions : The methoxy group enhances lipophilicity, facilitating the compound's penetration through cell membranes and allowing it to interact with intracellular targets.
  • Stabilization of Complexes : The dimethylpropanamide moiety can engage with hydrophobic pockets in proteins, stabilizing the compound-protein complex and affecting cellular signaling pathways.

Biological Activity and Applications

Research has highlighted several areas where this compound exhibits significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by inducing apoptosis in cancer cells. For example, it has shown potential against various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
  • Enzyme Inhibition Studies : The compound has been used in studies focused on enzyme inhibition. It has demonstrated inhibitory effects on enzymes such as arginase, which plays a crucial role in cancer progression and immune response regulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits arginase activity
Protein InteractionModulates protein function through binding

Case Studies

Several case studies have assessed the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • Research conducted on various cancer cell lines indicated that this compound inhibited cell proliferation significantly. The IC50 values reported were in the micromolar range, indicating effective bioactivity against target cells.
  • Mechanistic Studies :
    • Detailed mechanistic studies revealed that treatment with this compound resulted in significant morphological changes in treated cells, including membrane blebbing and mitochondrial damage—hallmarks of apoptosis. These findings suggest that the compound could be further investigated as a potential therapeutic agent for cancer treatment.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSNWZDYAAXRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359354
Record name N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108792-09-2
Record name N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.